
N-(2-Thiophen-3-ylpropyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Thiophen-3-ylpropyl)prop-2-enamide, also known as TPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPPB is a selective inhibitor of the TRPC5 ion channel, which is involved in various physiological and pathological processes.
作用机制
N-(2-Thiophen-3-ylpropyl)prop-2-enamide is a selective inhibitor of the TRPC5 ion channel, which is involved in various physiological and pathological processes, including neuronal excitability, synaptic plasticity, and inflammation. TRPC5 is expressed in various tissues, including the brain, lungs, and gut, making it a potential target for the treatment of various diseases. N-(2-Thiophen-3-ylpropyl)prop-2-enamide binds to the intracellular domain of TRPC5, preventing its activation and subsequent ion influx. This mechanism of action has been extensively studied and validated, making N-(2-Thiophen-3-ylpropyl)prop-2-enamide a promising candidate for the development of new therapeutics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Thiophen-3-ylpropyl)prop-2-enamide have been extensively studied in various animal models. N-(2-Thiophen-3-ylpropyl)prop-2-enamide has been shown to reduce neuronal excitability, synaptic plasticity, and inflammation, which are all involved in the pathogenesis of various diseases. Furthermore, N-(2-Thiophen-3-ylpropyl)prop-2-enamide has been shown to have analgesic effects, making it a potential candidate for the development of new pain medications. N-(2-Thiophen-3-ylpropyl)prop-2-enamide has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-Thiophen-3-ylpropyl)prop-2-enamide has several advantages for lab experiments. It is a selective inhibitor of the TRPC5 ion channel, making it a valuable tool for investigating the role of TRPC5 in various physiological and pathological processes. Furthermore, N-(2-Thiophen-3-ylpropyl)prop-2-enamide has been extensively studied and validated, making it a reliable tool for scientific research. However, N-(2-Thiophen-3-ylpropyl)prop-2-enamide also has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. Furthermore, N-(2-Thiophen-3-ylpropyl)prop-2-enamide has potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the investigation of N-(2-Thiophen-3-ylpropyl)prop-2-enamide. One potential direction is the development of new therapeutics based on the mechanism of action of N-(2-Thiophen-3-ylpropyl)prop-2-enamide. TRPC5 is involved in various physiological and pathological processes, making it a potential target for the treatment of various diseases. Furthermore, the investigation of the off-target effects of N-(2-Thiophen-3-ylpropyl)prop-2-enamide may lead to the identification of new targets for drug development. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-Thiophen-3-ylpropyl)prop-2-enamide. The low solubility of N-(2-Thiophen-3-ylpropyl)prop-2-enamide in water may limit its bioavailability, making it important to investigate the optimal dosing and administration routes. Finally, the investigation of the long-term effects of N-(2-Thiophen-3-ylpropyl)prop-2-enamide in animal models may provide valuable insights into the safety and efficacy of N-(2-Thiophen-3-ylpropyl)prop-2-enamide as a potential therapeutic.
合成方法
The synthesis of N-(2-Thiophen-3-ylpropyl)prop-2-enamide involves the reaction of 3-bromothiophene with propargylamine, followed by the addition of propenal. The final product is obtained through a purification process, which includes column chromatography and recrystallization. The synthesis of N-(2-Thiophen-3-ylpropyl)prop-2-enamide has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research.
科学研究应用
N-(2-Thiophen-3-ylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-Thiophen-3-ylpropyl)prop-2-enamide has also been investigated for its anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in various tissues, including the brain, lungs, and gut. Furthermore, N-(2-Thiophen-3-ylpropyl)prop-2-enamide has been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.
属性
IUPAC Name |
N-(2-thiophen-3-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-3-10(12)11-6-8(2)9-4-5-13-7-9/h3-5,7-8H,1,6H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCODKCXNIPFPIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)C1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Thiophen-3-ylpropyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2401521.png)
![N''-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide](/img/structure/B2401522.png)
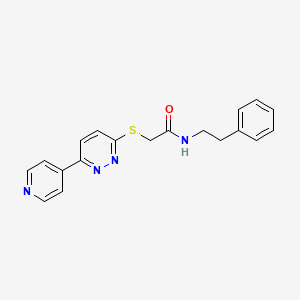
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)
![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)
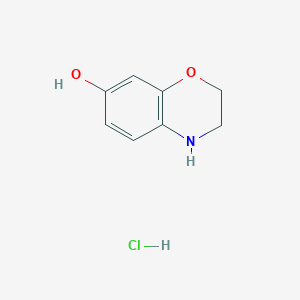
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2401529.png)

![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)
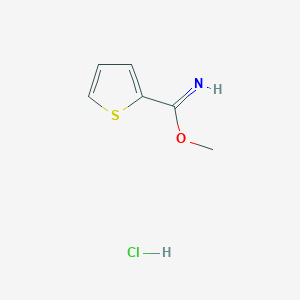
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)
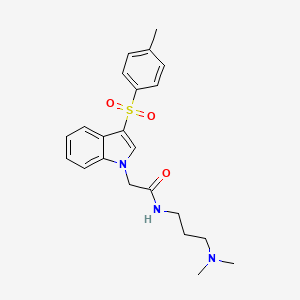
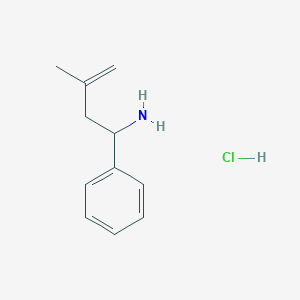
![methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2401541.png)